molecular formula C15H13ClN2S B2453839 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine CAS No. 610274-03-8

4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2453839
CAS No.: 610274-03-8
M. Wt: 288.79
InChI Key: QZEQDNHISUGGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and an isopropylphenyl group at the 5th position of the thieno[2,3-d]pyrimidine core. It has a molecular formula of C15H13ClN2S and a molecular weight of 288.80 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-(4-isopropylphenyl)thiophene-2-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thienopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thienopyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl thienopyrimidines.

Scientific Research Applications

4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
  • 4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
  • 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine

Uniqueness

4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine is unique due to the presence of the isopropylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-chloro-5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-9(2)10-3-5-11(6-4-10)12-7-19-15-13(12)14(16)17-8-18-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEQDNHISUGGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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